molecular formula C13H11ClO B8572126 2-(4-Chlorophenyl)benzyl alcohol

2-(4-Chlorophenyl)benzyl alcohol

Cat. No.: B8572126
M. Wt: 218.68 g/mol
InChI Key: AMPOWGGQSPQVIE-UHFFFAOYSA-N
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Description

(4’-Chlorobiphenyl-2-yl)methanol is an organic compound with the molecular formula C13H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4’ position and a methanol group is attached to the 2 position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Chlorobiphenyl-2-yl)methanol typically involves the reaction of 4-chlorobiphenyl with formaldehyde in the presence of a base. One common method is the Grignard reaction, where 4-chlorobiphenyl is reacted with magnesium to form a Grignard reagent, which is then treated with formaldehyde to yield (4’-Chlorobiphenyl-2-yl)methanol.

Industrial Production Methods

Industrial production of (4’-Chlorobiphenyl-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4’-Chlorobiphenyl-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: 4’-Chlorobiphenyl-2-carboxylic acid or 4’-Chlorobiphenyl-2-aldehyde.

    Reduction: 4’-Chlorobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4’-Chlorobiphenyl-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4’-Chlorobiphenyl-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobiphenyl: Lacks the methanol group, making it less reactive in certain chemical reactions.

    2-Chlorobiphenyl-4-methanol: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.

Uniqueness

(4’-Chlorobiphenyl-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

[2-(4-chlorophenyl)phenyl]methanol

InChI

InChI=1S/C13H11ClO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8,15H,9H2

InChI Key

AMPOWGGQSPQVIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-iodobenzyl alcohol (11.0 g), 4-chlorophenylbenzeneboronic acid (8.5 g), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (800 mg) in Na2CO3 (2M solution, 94 mL) and dioxane (300 mL) was heated to 80° C. for 24 hours. The mixture was cooled, the layers were separated, and the organic layer was condensed. The resulting residue was purified by silica gel chromatography eluting with 20% ethyl acetate in hexanes to give the desired product.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4′-Chloro-biphenyl-2-carbaldehyde (6.50 g, 30.0 mmol) was dissolved in CH2Cl2 (75 mL) and methanol (75 mL). The solution was cooled to 0° C. in an ice bath, and then sodium borohydride (1.36 g, 36.0 mmol) was added slowly portionwise. The reaction was allowed to warm gradually to room temperature and stir for 16 hours. The reaction was quenched by addition of 2M NaOH, and the organics were extracted with CH2Cl2 (3×75 mL). The combined organic layers were dried over MgSO4 and concentrated to afford (4′-chloro-biphenyl-2-yl)-methanol (6.42 g, 98% yield), which was carried on to the next step without further purification. MS (ES1) m/e (M−H)−: 217.4
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

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